![molecular formula C13H9N3S2 B13106369 3-Phenyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione CAS No. 112107-41-2](/img/structure/B13106369.png)
3-Phenyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione is a heterocyclic compound that belongs to the class of triazine derivatives. This compound is characterized by a fused ring system consisting of a pyridine ring and a triazine ring, with a phenyl group attached to the triazine ring. The dithione functionality adds unique chemical properties to the compound, making it of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione can be achieved through several methods. One common approach involves the reaction of acyl isothiocyanates with pyridin-2-amine. The reaction is typically carried out in a one-pot process at room temperature using solvents such as acetone . The optimized reaction conditions include the use of 1 mmol of acyl chloride, 1 mmol of potassium selenocyanate, and 1 mmol of pyridin-2-amine in acetone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
3-Phenyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione group to thiol or thioether functionalities.
Substitution: The phenyl group and other substituents on the triazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3-Phenyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and catalysts.
作用机制
The mechanism of action of 3-Phenyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The dithione group may participate in redox reactions, influencing cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
2H-pyrido[1,2-a][1,3,5]triazine-2-selenone: Similar structure but contains a selenone group instead of a dithione group.
Pyrido[1,2-a][1,3,5]triazine-7,9-dicarbonitriles: Contains additional nitrile groups, leading to different chemical properties.
Uniqueness
3-Phenyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione is unique due to its dithione functionality, which imparts distinct redox properties and reactivity. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
112107-41-2 |
|---|---|
分子式 |
C13H9N3S2 |
分子量 |
271.4 g/mol |
IUPAC 名称 |
3-phenylpyrido[1,2-a][1,3,5]triazine-2,4-dithione |
InChI |
InChI=1S/C13H9N3S2/c17-12-14-11-8-4-5-9-15(11)13(18)16(12)10-6-2-1-3-7-10/h1-9H |
InChI 键 |
DVHSJECGPPRWQO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C(=S)N=C3C=CC=CN3C2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Imidazole, 2-[(ethylthio)methyl]-1-methyl-](/img/structure/B13106287.png)
![2H-Benzo[F]isoindole-1-carbonitrile](/img/structure/B13106296.png)
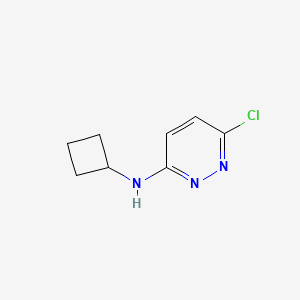
![4-Methylpyrido[2,3-d]pyrimidine](/img/structure/B13106300.png)

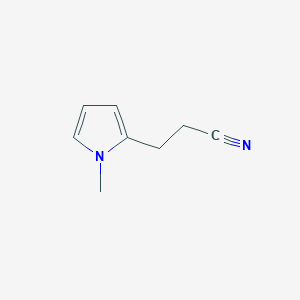
![4-Ethoxy-6,8-dimethyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine](/img/structure/B13106325.png)
![5-Methyl-5H-thiazolo[3,2-a]pyrimidine](/img/structure/B13106335.png)
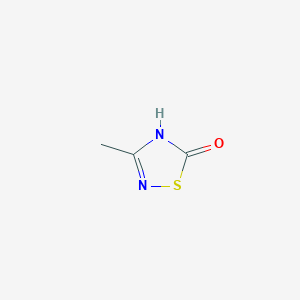
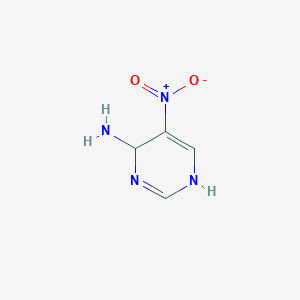
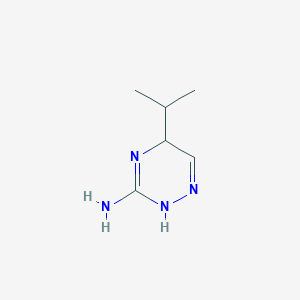
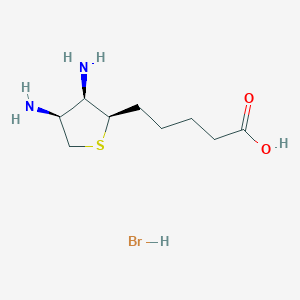

![2,4-Dichloro-6,7-dimethoxypyrido[2,3-d]pyrimidine](/img/structure/B13106384.png)
